![molecular formula C17H27NO3 B14314191 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 111876-28-9](/img/structure/B14314191.png)
3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione: is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a decylamino group attached to a methylidene bridge, which is further connected to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of decylamine with a suitable pyran-2,4-dione precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the decylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylidene bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex pyran derivatives.
Biology: In biological research, the compound is studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, potentially disrupting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
- 3-[(Dimethylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- 3-[(Phenylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
- 3-[(Benzylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness: The presence of the decylamino group in 3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione imparts unique hydrophobic properties, which can influence its interaction with biological membranes and its solubility in organic solvents. This distinguishes it from other similar compounds with shorter or more polar substituents.
Properties
CAS No. |
111876-28-9 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(decyliminomethyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-10-11-18-13-15-16(19)12-14(2)21-17(15)20/h12-13,19H,3-11H2,1-2H3 |
InChI Key |
NGAOMWLFKHUDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=CC1=C(C=C(OC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


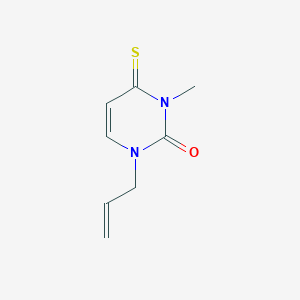

![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
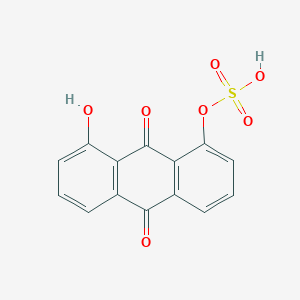
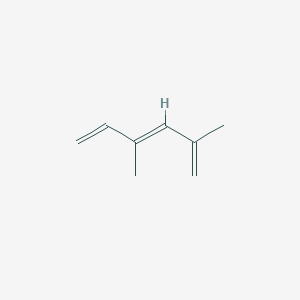

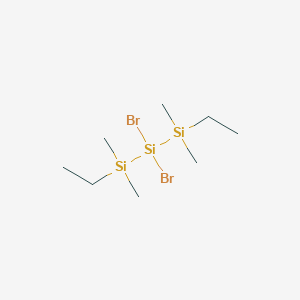
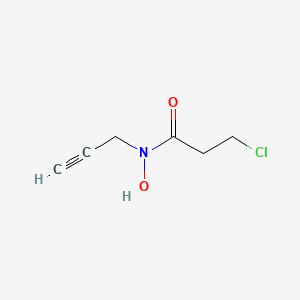
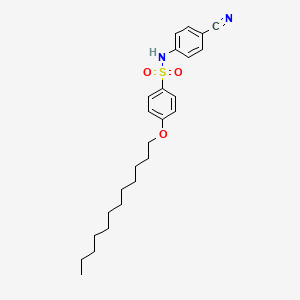
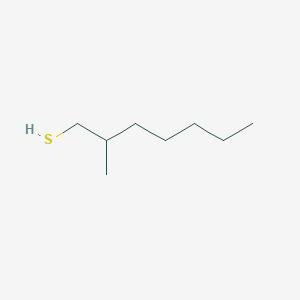

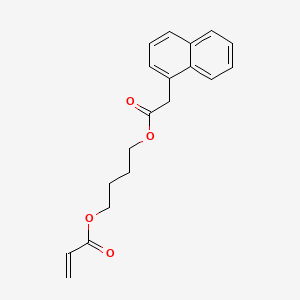
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
